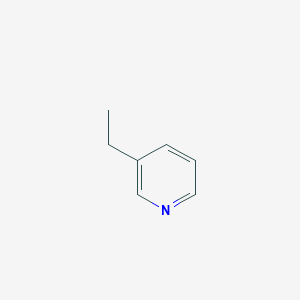

3-Ethylpyridine

Description

Contextualization within the Broader Field of Alkylpyridine Chemistry

3-Ethylpyridine (B110496) is a member of the alkylpyridine family, which are derivatives of pyridine (B92270) with an alkyl group substituent. nih.gov Pyridine and its derivatives are fundamental building blocks in organic chemistry, recognized for their utility in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.aikoeichem.com The position of the ethyl group on the pyridine ring significantly influences the compound's physical and chemical properties, distinguishing it from its isomers, such as 2-ethylpyridine (B127773) and 4-ethylpyridine (B106801), and other alkylpyridines like the picolines (methylpyridines). researchgate.netcdnsciencepub.com

The reactivity of this compound is characteristic of the pyridine ring, which is susceptible to electrophilic substitution at the 3- and 5-positions and nucleophilic substitution at the 2-, 4-, and 6-positions. The presence of the ethyl group at the 3-position can sterically and electronically influence these reactions. For instance, in reactions with phenyllithium (B1222949), the relative reactivities have been found to be in the order of 3-picoline > pyridine > this compound, with the 3-ethyl substituent activating the 2-position for nucleophilic attack while deactivating the 6-position. researchgate.netcdnsciencepub.com

In the broader context of industrial chemistry, alkylpyridines are produced on a large scale. The synthesis often involves the gas-phase reaction of aldehydes and/or ketones with ammonia (B1221849) over a heterogeneous catalyst. google.com Specifically, this compound can be a component of the reaction products in these industrial processes. Furthermore, research has explored the biodegradation of alkylpyridines, including this compound, which is of environmental relevance due to their presence in industrial wastewater. nih.govresearchgate.net Studies have shown that certain bacteria, such as Gordonia nitida, can degrade this compound, indicating a potential for bioremediation applications. nih.govresearchgate.net

The study of this compound and its derivatives continues to be an active area of research, with investigations into its catalytic applications, potential as a precursor for biologically active molecules, and its role in the development of new materials. ontosight.aichemicalbull.com

Historical Trajectories in this compound Synthesis and Initial Characterization

The synthesis of this compound has been approached through various methods over the years, reflecting the evolution of synthetic organic chemistry. One of the early and common methods for the preparation of this compound involves the alkylation of pyridine derivatives. A notable example is the preparation from 3-picoline (3-methylpyridine). cdnsciencepub.com

Another significant synthetic route is the condensation reaction of aldehydes with ammonia. ontosight.aibeilstein-journals.org This method is part of a broader class of reactions for synthesizing pyridine and its derivatives. The industrial production of nicotinic acid (Vitamin B3), for example, has historically involved the synthesis of 2-methyl-5-ethylpyridine from acetaldehyde (B116499) and ammonia, which is then oxidized. beilstein-journals.orgresearchgate.net While not a direct synthesis of this compound, this highlights the industrial relevance of related alkylpyridines produced through similar condensation chemistry.

A specific synthesis of this compound was reported in 1967, which involved a novel approach to its preparation. acs.org Earlier, in 1949, a preparation method was also published in the Journal of the American Chemical Society. acs.org The reaction of phenyllithium with 3-alkylpyridines, including this compound, was studied to understand the steric effects and isomer ratios in nucleophilic aromatic substitution, contributing to the early characterization of its reactivity. cdnsciencepub.com

The initial characterization of this compound involved the determination of its fundamental physical properties. These early studies established its boiling point, density, and refractive index, which are crucial for its identification and handling. fishersci.com Spectroscopic methods, such as infrared (IR) and Raman spectroscopy, have also been employed to analyze its molecular structure and vibrational modes. These foundational characterization studies have been essential for the subsequent exploration of this compound's chemical behavior and applications.

Chemical and Physical Properties of this compound

Below are tables detailing the key chemical and physical properties of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₉N | nih.gov |

| Molecular Weight | 107.15 g/mol | nih.gov |

| CAS Number | 536-78-7 | nih.gov |

| SMILES | CCC1=CN=CC=C1 | nih.gov |

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | nih.gov |

| Appearance | Colorless | fishersci.com |

| Boiling Point | 163-166 °C | |

| Melting Point | -76.9 °C | nih.gov |

| Density | 0.954 g/mL at 25 °C | |

| Refractive Index | n20/D 1.502 |

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-7-4-3-5-8-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEIKQPHQINPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060212 | |

| Record name | 3-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to brownish liquid; Tobacco aroma | |

| Record name | 3-Ethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Ethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

166.00 °C. @ 762.00 mm Hg | |

| Record name | 3-Ethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

370 mg/mL at 196 °C, Soluble in ether; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-Ethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Ethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.951-0.957 | |

| Record name | 3-Ethylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1314/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

536-78-7 | |

| Record name | 3-Ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A25I3EZ88V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Ethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-76.9 °C | |

| Record name | 3-Ethylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Ethylpyridine

Strategies for the Preparation of 3-Ethylpyridine (B110496)

The production of this compound can be achieved through various synthetic routes, each with its own set of advantages and challenges. These methods range from classical laboratory preparations to large-scale industrial manufacturing processes, with an emerging focus on sustainable pathways.

Conventional and Optimized Laboratory-Scale Syntheses

In a laboratory setting, a common approach for the synthesis of pyridine (B92270) derivatives is the Chichibabin pyridine synthesis, which involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. For this compound, this can be conceptually achieved through the reaction of appropriate C2 and C3 fragments with ammonia.

A specific laboratory synthesis of this compound has been reported by Herzenberg and colleagues. acs.org While the detailed experimental parameters of this specific synthesis are noted, broader principles of pyridine synthesis often involve the reaction of aldehydes and ammonia at elevated temperatures and pressures, frequently employing a catalyst. echemi.com

Optimization of laboratory-scale syntheses often focuses on improving yields and minimizing the formation of isomeric byproducts. For instance, in the synthesis of related picolines, the choice of catalyst and reaction conditions is crucial for directing the selectivity of the reaction. researchgate.net

Industrial-Scale Synthetic Approaches and Process Innovations

On an industrial scale, the synthesis of alkylpyridines like this compound is often part of a broader production of pyridine and its derivatives. These processes typically involve the gas-phase reaction of simple aldehydes and ketones with ammonia over a heterogeneous catalyst. justia.com

The production of pyridine and 3-methylpyridine (B133936) (β-picoline) from reactants such as acetaldehyde (B116499), formaldehyde, and ammonia is a well-established industrial process. echemi.comjustia.com In these syntheses, this compound can be formed as a byproduct. google.com Process innovations often aim to optimize catalyst systems and reaction conditions to maximize the yield of the desired product while minimizing the formation of others, including this compound. google.com For example, a process for producing 3-methylpyridine from formaldehyde, paraldehyde, and ammonia reports a this compound yield of 3.5% under specific optimized conditions. google.com

Catalysts are central to the industrial production of pyridines. Crystalline aluminosilicate (B74896) zeolites, such as ZSM-5, are frequently used in the acidic form. google.comgoogle.com These catalysts, often in a fluidized bed reactor, facilitate the condensation and cyclization reactions at high temperatures, typically ranging from 350°C to 550°C. echemi.comgoogle.com The choice of catalyst and operating conditions, including temperature, pressure, and reactant ratios, significantly influences the product distribution. google.com For instance, the reaction of acrolein with ammonia to produce pyridine and 3-methylpyridine can be catalyzed by compounds containing aluminum, fluorine, and oxygen, along with elements from groups II, IV, V, and VI of the periodic table, heated at high temperatures. google.com

| Reactants | Catalyst | Temperature (°C) | Key Products | Reference |

| Acetaldehyde, Formaldehyde, Ammonia | Aluminosilicate Zeolite (e.g., ZSM-5) | 425-500 | Pyridine, 3-Methylpyridine | google.com |

| Crotonaldehyde, Formaldehyde, Ammonia | Aluminosilicate Zeolite (e.g., ZSM-5) | 390-450 | Pyridine, 3-Methylpyridine | google.com |

| Acrolein, Ammonia | Al, F, O compounds + Group II, IV, V, VI elements | 400-440 | Pyridine, 3-Methylpyridine | google.com |

| Formaldehyde, Paraldehyde, Ammonia | Not specified | 278 | 3-Methylpyridine, this compound | google.com |

Renewable Feedstock-Based Syntheses of Pyridine Derivatives (including potential for this compound)

With a growing emphasis on sustainable chemistry, there is increasing interest in producing pyridines from renewable resources. Glycerol (B35011), a byproduct of biodiesel production, has emerged as a promising feedstock. tubitak.gov.tr The thermal conversion of glycerol in the presence of an ammonia source can yield a mixture of pyridine and its alkylated derivatives, including 3-methylpyridine and ethylpyridines. tubitak.gov.tr

The process typically involves the dehydration of glycerol to acrolein, which then reacts with other aldehydes (also derived from glycerol degradation) and ammonia. tubitak.gov.tr These reactions can be carried out using microwave-assisted heating, which has been shown to be an effective method for this one-pot synthesis. tubitak.gov.tr While these methods produce a mixture of products, they offer a potential green route to this compound, though optimization for selectivity remains a key challenge. Research has shown that condensation reactions of various aldehydes like acrolein, formaldehyde, and propionaldehyde (B47417) with an ammonium (B1175870) salt can produce 3-methylpyridine more selectively than pyridine. tubitak.gov.tr

Synthesis of this compound Derivatives and Analogues

This compound serves as a versatile precursor for the synthesis of a variety of more complex molecules, including dihydropyridine (B1217469) analogues and other functionalized derivatives.

Preparation of Dihydropyridine Analogues from this compound Precursors

Dihydropyridines (DHPs) are an important class of heterocyclic compounds with significant applications. This compound can be readily converted into dihydropyridine analogues. One common method involves the reduction of a pyridinium (B92312) salt derived from this compound.

For example, this compound can be converted into N-substituted 1,2-dihydropyridines. rsc.org A reported synthesis involves the initial conversion of this compound to an N-carboxymethyl amine using methyl chloroformate and sodium borohydride (B1222165), which is then hydrolyzed to the corresponding amine. rsc.org This approach is valuable for creating complex 1,2-DHP structures that can serve as intermediates in alkaloid synthesis. rsc.org

Another strategy involves the formation of a stable chromium complex of N-methyl-3-ethyl-1,2-dihydropyridine. This complex can then be used to generate the pure N-methyl-3-ethyl-1,2-dihydropyridine, a precursor for various other heterocyclic compounds.

The Fowler Reduction, which uses sodium borohydride to reduce activated pyridines, is another method to access N-substituted 1,2-dihydropyridines, although it can sometimes lead to issues with regioselectivity. nih.gov

| Precursor | Reagents | Product Type | Significance | Reference |

| This compound | 1. ClCOOCH3, NaBH4; 2. Hydrolysis | N-amino-1,2-dihydropyridine derivative | Intermediate for alkaloid synthesis | rsc.org |

| N-methyl-3-ethylpyridinium | Chromium carbonyl complex formation, then release | N-methyl-3-ethyl-1,2-dihydropyridine | Precursor for other heterocycles | researchgate.net |

| Activated Pyridines | Sodium Borohydride | N-substituted 1,2-dihydropyridines | General method for DHP synthesis | nih.gov |

Functionalization Reactions for Novel this compound Derivatives

The functionalization of the this compound core allows for the creation of a wide array of novel derivatives with potentially useful properties. This can involve reactions at the pyridine ring or at the ethyl substituent.

Regioselective functionalization of the pyridine ring is a key challenge. While C-H functionalization of pyridines is a powerful tool, the electronic nature of the pyridine ring often directs reactions to the 2-, 4-, and 6-positions. For instance, in some polar chlorination reactions, alkyl groups at the 3-position are found to be unreactive.

A recent study has shown the use of triborane (B₃H₇) to mediate regioselective substitution reactions of pyridine derivatives. rsc.org This method involves the formation of a stable Py·B₃H₇ adduct, which can then undergo C(sp³)–H functionalization at the 4-position of the ethyl group. rsc.org For example, the 4-ethylpyridine (B106801)·B₃H₇ adduct can be methylated at the benzylic position of the ethyl group. rsc.org This suggests a potential pathway for the selective functionalization of the ethyl group in this compound through similar activation strategies.

Another approach to creating novel derivatives is through quaternization of the pyridine nitrogen followed by further reaction. For example, this compound can be reacted with 2-bromoethanol (B42945) to form 1-(2-hydroxyethyl)-3-ethylpyridinium bromide, a hydroxyl-functionalized pyridinium ionic liquid. frontiersin.org This demonstrates a straightforward method to introduce new functional groups onto the pyridine nitrogen.

The direct C-4 alkylation of pyridines has been achieved using a maleate-derived blocking group, allowing for Minisci-type decarboxylative alkylation at the C-4 position with high selectivity. nih.gov While this was demonstrated for pyridine itself, such strategies could potentially be adapted for substituted pyridines like this compound to achieve regioselective functionalization at specific ring positions.

Multi-Component and One-Pot Synthetic Strategies for Pyridine Scaffolds

Several named reactions are central to the multi-component synthesis of pyridine rings. The Hantzsch pyridine synthesis , for example, involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia or an ammonia derivative to produce a dihydropyridine, which is then oxidized to the corresponding pyridine. baranlab.orgpharmaguideline.com Modifications to this method allow for the synthesis of unsymmetrical pyridines. baranlab.org

The Kröhnke pyridine synthesis is another versatile method for generating highly functionalized pyridines. wikipedia.org It typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. pharmaguideline.comwikipedia.org This method has been adapted into one-pot procedures, which bypass the need to pre-synthesize the reactants. d-nb.info For instance, a four-component tandem reaction of N-phenacylpyridinium bromide, an aromatic aldehyde, a cyclic ketone, and a nitrogen source under microwave irradiation provides a direct route to substituted pyridines. d-nb.infoscispace.com The mechanism proceeds through a Michael addition, tautomerization, and a series of condensation and elimination steps to form the aromatic pyridine ring. wikipedia.org

The Bohlmann-Rahtz pyridine synthesis offers a pathway to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone. jk-sci.comwikipedia.org The reaction forms an aminodiene intermediate, which upon heating, undergoes isomerization and cyclodehydration. jk-sci.comorganic-chemistry.org While traditionally a two-step process requiring high temperatures, modifications have been developed to facilitate one-pot synthesis at lower temperatures, often with acid catalysis. organic-chemistry.orgcore.ac.uk This approach has been utilized in the creation of libraries of polysubstituted pyridines. core.ac.uk

The Guareschi-Thorpe reaction provides a route to substituted 2-pyridones from the condensation of a β-ketoester with a cyanoacetamide or related compound. pharmaguideline.comnih.gov Advanced versions of this reaction utilize a three-component condensation of an alkyl cyanoacetate, a 1,3-dicarbonyl, and ammonium carbonate in an aqueous medium to produce hydroxy-cyanopyridines. rsc.orgresearchgate.net

Recent innovations in multi-component synthesis include the use of catalytic intermolecular aza-Wittig reactions followed by a [4+2] cycloaddition. nih.govwhiterose.ac.ukrsc.org This three-component process uses readily available α,β-unsaturated carboxylic acids, aldehydes, and enamines to construct diverse pyridine structures. nih.gov Metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes also represent a convergent approach to pyridine ring formation. acsgcipr.org

Table 1: Comparison of Key Multi-Component Pyridine Syntheses

| Synthesis Method | Key Reactants | Typical Products | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Symmetrically substituted dihydropyridines (then oxidized) | Well-established, often requires a subsequent oxidation step. baranlab.orgpharmaguideline.com |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium Acetate | Highly functionalized, multi-aryl substituted pyridines | Versatile for complex pyridines; one-pot variations exist. wikipedia.orgd-nb.info |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | 2,3,6-Trisubstituted pyridines | Avoids an oxidation step; traditionally requires high heat. jk-sci.comorganic-chemistry.org |

| Guareschi-Thorpe Reaction | β-Ketoester, Cyanoacetamide, Ammonia source | Substituted 2-pyridones, Hydroxy-cyanopyridines | Effective for producing pyridones and related structures. pharmaguideline.comrsc.org |

| Aza-Wittig/Diels-Alder | α,β-Unsaturated acid, Aldehyde, Enamine | Tri- and tetrasubstituted pyridines | Modern, flexible three-component method. nih.govwhiterose.ac.uk |

Mechanistic Elucidation of Reactions Involving this compound

The pyridine ring is electron-deficient, which makes it more susceptible to nucleophilic substitution than benzene, particularly at the 2- (ortho) and 4- (para) positions relative to the nitrogen atom. pharmaguideline.commsu.edu Substitution at the 3- (meta) position, as in this compound, is significantly more sluggish. msu.eduyoutube.com

The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) on halopyridines involves a two-step addition-elimination process. msu.edusci-hub.se A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer-type adduct. acs.org For 2- and 4-halopyridines, the negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. msu.eduyoutube.com This stabilization is not possible when the attack occurs at the 3-position, rendering 3-halopyridines much less reactive towards nucleophilic substitution. msu.eduyoutube.com

Despite this lower reactivity, SNAr reactions at the 3-position can be achieved, often under more forcing conditions like microwave irradiation. sci-hub.se The reaction of 3-halopyridines with various nucleophiles proceeds regioselectively without the formation of 2- or 4-substituted products, which rules out a mechanism involving pyridyne intermediates. sci-hub.se

Another pathway for substitution is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct C-H functionalization of electron-deficient aromatics like nitropyridines. acs.orgnih.gov The mechanism involves the addition of a carbanion (stabilized by a leaving group) to the aromatic ring to form an anionic adduct, followed by base-induced β-elimination of the leaving group to restore aromaticity. acs.orgnih.gov Studies on 3-nitropyridines show that they react efficiently with alkyl phenyl sulfones to introduce alkyl groups, such as ethyl, onto the pyridine ring. nih.gov

The thermal decomposition of ethylpyridines has been studied to determine the relative stabilities of the resulting picolinyl radicals. rsc.org In very low-pressure pyrolysis (VLPP) experiments, the C-C bond homolysis rates for 2-, 3-, and 4-ethylpyridine were measured. rsc.org The bond dissociation enthalpy for the Cα-Cβ bond in this compound was determined to be 309 kJ mol⁻¹, which is lower than that of 2-ethylpyridine (B127773) (316 kJ mol⁻¹) and 4-ethylpyridine (312 kJ mol⁻¹), suggesting the 3-picolinyl radical has a relative stability advantage. rsc.org These thermochemical data are crucial for modeling combustion and atmospheric degradation processes.

The thermal degradation of glycerol in the presence of an ammonia source has been shown to produce a mixture of pyridine derivatives, including 3-methylpyridine and ethylpyridines. tubitak.gov.tr The proposed mechanism involves the dehydration of glycerol to acrolein, which then reacts with ammonia and other carbonyl compounds formed during degradation. tubitak.gov.tr

The degradation of this compound can be facilitated by photooxidative processes. The biodegradation of this compound by the bacterium Gordonia nitida LE31 has been shown to proceed via a novel pathway involving the cleavage of the C-2–C-3 bond of the pyridine ring. researchgate.netnih.govnih.gov In these studies, formic acid was identified as a metabolic intermediate. nih.gov Cells grown on 3-methylpyridine were able to degrade this compound without a lag period, indicating that the enzymatic machinery is not highly specific to the alkyl substituent. nih.govnih.gov

Advanced Oxidation Processes (AOPs), which generate highly reactive species like OH radicals, are effective for degrading recalcitrant organic pollutants. Coupling UV photolysis with biodegradation has been explored as a method to accelerate the transformation of pyridine compounds. researchgate.net While pyridine itself is relatively resistant to direct photolysis, the presence of photosensitizers or catalysts can enhance its degradation. researchgate.netsci-hub.se For instance, the photooxidative degradation of dyes can be catalyzed by heteronuclear metal complexes, a principle that could be applied to pyridine derivatives. mdpi.com The sorption of this compound onto materials like zeolites has also been investigated, which can be a preliminary step before catalytic degradation. researchgate.net

The formation of the pyridine ring is the cornerstone of this compound synthesis. The mechanisms of cyclization reactions are diverse and central to the synthetic strategies discussed previously.

In the Bohlmann-Rahtz synthesis , the mechanism involves an initial Michael addition of an enamine to an ynone, which, after proton transfer, yields an aminodiene intermediate. organic-chemistry.org The critical step is a thermally induced or acid-catalyzed E/Z isomerization of this intermediate, which brings the functional groups into the correct orientation for a 6-endo-trig cyclization (heteroannulation), followed by dehydration to form the aromatic pyridine ring. jk-sci.comorganic-chemistry.org

The Kröhnke pyridine synthesis mechanism begins with the enolization of an α-pyridinium methyl ketone, followed by a 1,4-addition (Michael addition) to an α,β-unsaturated ketone to form a 1,5-dicarbonyl compound. wikipedia.org This intermediate then reacts with ammonia, and subsequent cyclization and dehydration steps, involving an enamine intermediate, lead to the final pyridine product. wikipedia.org

In biosystems, pyridine ring formation often involves different mechanisms. For example, some pathways utilize hetero-Diels-Alder reactions catalyzed by enzymes called Diels-Alderases, which involve a [4+2] cycloaddition. nih.gov Other biosynthetic routes involve the non-enzymatic condensation of intermediates containing 1,5-dicarbonyl moieties with an ammonia source. nih.govkyoto-u.ac.jp

Cascade reactions involving alkynyl aldehydes can also lead to pyridine frameworks through controlled cyclization. nih.gov Depending on the catalyst and conditions, either 5-exo-dig or 6-endo-dig cyclizations can be favored, providing a versatile method for constructing fused heterocyclic systems. nih.gov

Theoretical and Computational Chemistry of 3 Ethylpyridine

Quantum Mechanical Characterization of Electronic and Geometric Structures

Quantum mechanical methods are fundamental in characterizing the properties of 3-ethylpyridine (B110496) at the molecular level. Techniques such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For this compound, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) and 6-311++G(d,p), have been successfully employed to determine its molecular properties. nih.gov

Researchers have used DFT to optimize the geometry of the this compound molecule, leading to theoretical predictions of bond lengths and angles that show satisfactory agreement with experimental data. nih.govresearchgate.net These calculations also provide insights into the molecule's electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. researchgate.netresearchgate.net

Furthermore, DFT methods are used to calculate infrared (IR) intensities and Raman scattering activities, which are essential for interpreting vibrational spectra. nih.govresearchgate.net Theoretical spectrograms constructed from these calculations have been shown to compare well with experimental FT-IR and FT-Raman spectra. nih.gov

Table 1: Selected Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-C3 | 1.393 | C2-C3-C4 |

| C3-C4 | 1.394 | C3-C4-C5 |

| C4-C5 | 1.393 | C4-C5-N1 |

| C5-N1 | 1.339 | C5-N1-C6 |

| N1-C6 | 1.341 | N1-C6-C2 |

| C6-C2 | 1.395 | C6-C2-C3 |

| C3-C7 | 1.512 | C2-C3-C7 |

| C7-C8 | 1.538 | C4-C3-C7 |

| C2-H9 | 1.083 | H9-C2-C3 |

| C4-H10 | 1.084 | H10-C4-C3 |

| C5-H11 | 1.083 | H11-C5-N1 |

| C6-H12 | 1.084 | H12-C6-N1 |

| C7-H13 | 1.096 | H13-C7-C3 |

| C7-H14 | 1.096 | H14-C7-C3 |

| C8-H15 | 1.094 | H15-C8-C7 |

| C8-H16 | 1.094 | H16-C8-C7 |

Source: Data derived from computational studies. nih.govresearchgate.net

Ab Initio Calculations and Vibrational Spectroscopy Interpretations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, are also employed to study this compound. The Hartree-Fock (HF) method is a common ab initio approach used alongside DFT. nih.govresearchgate.net

These calculations are particularly valuable for interpreting vibrational spectra. The harmonic vibrational frequencies of this compound have been calculated using both HF and DFT methods. nih.gov To improve the agreement with experimental data, the calculated frequencies are often scaled to account for anharmonicity and other systematic errors. researchgate.net The scaled vibrational frequencies, especially those obtained with the B3LYP/6-311++G(d,p) method, have shown excellent correspondence with experimentally observed values from FT-IR and FT-Raman spectroscopy. nih.govresearchgate.net

A detailed analysis of the potential energy distribution (PED) is often performed to assign the calculated vibrational frequencies to specific vibrational modes of the molecule. researchgate.net This allows for a thorough understanding of how the substitution of an ethyl group affects the vibrational frequencies of the pyridine (B92270) ring. nih.gov

Computational Modeling of Reactivity and Reaction Dynamics

Computational modeling is instrumental in understanding the reactivity and reaction dynamics of this compound.

Transition State Theory in Reaction Rate Constant Prediction

Transition State Theory (TST) is a fundamental theory used to predict the rates of chemical reactions. wikipedia.org In the context of this compound, TST calculations have been performed to investigate the kinetics of its reaction with hydroxyl (OH) radicals. oberlin.eduacs.org This reaction is of interest in atmospheric chemistry. oberlin.edu

By identifying the transition state structure for the reaction, computational chemists can calculate the activation energy (Ea) and other thermodynamic parameters of activation, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡). wikipedia.orglibretexts.org These parameters are then used in the Eyring equation, a cornerstone of TST, to predict the reaction rate constant. wikipedia.org For the reaction of this compound with OH radicals, TST calculations have been used to explore the effect of the ethyl substituent on the reaction rate. oberlin.edu

Structure-Reactivity Relationships in Substituted Pyridine Systems

The study of this compound contributes to the broader understanding of structure-reactivity relationships in substituted pyridine systems. The electronic and steric effects of the ethyl group at the 3-position influence the reactivity of the pyridine ring. cdnsciencepub.comnih.gov

For instance, in nucleophilic substitution reactions, a 3-alkyl substituent can activate the 2-position and deactivate the 6-position of the pyridine ring. cdnsciencepub.com Competitive reaction studies involving pyridine, 3-picoline, and this compound with phenyllithium (B1222949) have shown the relative reactivities to be in the order: 3-picoline > pyridine > this compound. cdnsciencepub.com

Computational studies on a range of substituted pyridines help to quantify these effects. acs.org Theoretical descriptors, such as atomic charges and molecular electrostatic potential, can be correlated with experimental reactivity data to develop predictive models for the reactivity of other substituted pyridines. acs.org

Advanced Computational Techniques in Structural Elucidation of this compound Complexes

Advanced computational techniques are crucial for elucidating the structures of metal complexes containing this compound as a ligand. The coordination of this compound to a metal center can lead to the formation of complexes with interesting structural and electronic properties.

For example, in the study of copper(II) carboxylate complexes with pyridine-based ligands, computational techniques such as Hirshfeld surface analysis can be employed to investigate intermolecular interactions that are fundamental to the design of supramolecular architectures. tandfonline.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| 3-Picoline |

| Phenyllithium |

| Hydroxyl radical |

Applications of 3 Ethylpyridine in Specialized Chemical Domains

Catalytic Applications of 3-Ethylpyridine (B110496) and its Derivatives

This compound and its derivatives have garnered attention in the field of catalysis, where they primarily function as ligands that can modify and enhance the activity of metal catalysts in both homogeneous and heterogeneous systems. The pyridine (B92270) scaffold, in general, is a crucial motif in designing ligands for a wide array of catalytic transformations. researchgate.net

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The versatility of the pyridine ring allows it to be a foundational component in the architecture of ligands for catalysis. researchgate.net Pyridine and its derivatives are integral to the synthesis of various organic compounds and serve as adaptable ligands in catalytic processes. researchgate.net

In homogeneous catalysis , pyridine-containing ligands are prized for their ability to stabilize metal centers within a complex. researchgate.net The electronic properties of the pyridine ring can be tuned by substituents, such as the ethyl group in this compound, which in turn influences the catalytic activity of the metal complex. For instance, in the aerobic oxidation of alcohols, palladium complexes with pyridine-carboxylate ligands have shown catalytic activity. csic.es The design of these ligands incorporates a heterocyclic donor unit and an anionic carboxylate fragment to stabilize the palladium center throughout the catalytic cycle. csic.es

In the realm of heterogeneous catalysis , pyridine derivatives also play a significant role. For example, in the ammoxidation of 3-methylpyridine (B133936) to produce nicotinonitrile, a precursor for various agrochemicals, oxide-based heterogeneous catalysts are employed. wikipedia.orgresearchgate.net The gas-phase oxidation of 3-methylpyridine using heterogeneous catalysts has been a subject of research for developing commercial processes. nih.gov Furthermore, the degradation of 4-ethylpyridine (B106801) in water has been investigated using a heterogeneous photo-Fenton process with Fe3O4 as a catalyst. mdpi.com This process demonstrates the potential for using such catalytic systems to treat wastewater contaminated with pyridine derivatives. mdpi.com

Computational studies have also highlighted the potential of substituted pyridines in catalysis. Research indicates that 2- and this compound can significantly outperform unsubstituted pyridine in certain catalytic applications. leeds.ac.uk

Catalyst Systems Employing Pyridine Scaffolds in Organic Transformations

Catalyst systems built upon pyridine scaffolds are instrumental in a variety of organic transformations due to their unique electronic and steric properties. The nitrogen atom in the pyridine ring provides a coordination site for a metal, while substituents on the ring can be modified to fine-tune the catalyst's reactivity and selectivity. nih.gov

One of the most significant applications of pyridine-based catalysts is in cross-coupling reactions . These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. For instance, nickel-catalyzed cross-coupling reactions are used for the functionalization of pyridine rings. nih.gov Palladium-catalyzed Suzuki and Stille couplings are also widely used to synthesize bipyridine derivatives, which are important ligands in their own right. mdpi.com

C-H bond functionalization is another area where pyridine scaffolds are crucial. The direct functionalization of pyridine's C-H bonds is an atom-economical approach to creating complex molecules. researchgate.net Transition-metal catalysts are often employed for this purpose, enabling the introduction of various functional groups at specific positions on the pyridine ring. nih.gov For example, an enantioselective C-2 alkylation of pyridine has been achieved using a chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst system. nih.gov

Hydrogenation and dehydrogenation reactions also benefit from catalysts with pyridine-based ligands. Pincer-type complexes, which often feature a central pyridine ring, are effective for the hydrogenation of various functional groups and for dehydrogenative coupling reactions. mdpi.com For instance, a manganese-PNP pincer complex has been used for the dehydrogenative alkylation of N-heteroarenes using primary alcohols. mdpi.com

The [2+2+2] cycloaddition of alkynes and nitriles to synthesize substituted pyridines is another important transformation catalyzed by metal complexes, often featuring pyridine or its derivatives as ligands. rsc.orgrsc.org Cobalt complexes, in particular, have been successful in catalyzing these reactions. rsc.org

Coordination Chemistry of this compound

The coordination chemistry of this compound is rich and varied, with the ligand participating in the formation of a wide range of metal complexes, including discrete mononuclear and polynuclear species, as well as extended coordination polymers. The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. wikipedia.org

Metal-Ligand Complexation Studies with Transition Metals

This compound readily forms complexes with a variety of transition metals. These complexation studies are crucial for understanding the fundamental interactions between the ligand and the metal, which in turn dictates the properties of the resulting compound.

Several studies have reported the synthesis and characterization of transition metal complexes involving this compound. For example, new bis(dithiooxalato)-nickelate(II) complex anions with 3-ethylpyridinium as the cation have been prepared and structurally characterized. researchgate.net In these compounds, the 3-ethylpyridinium cation is linked to the complex anion through hydrogen bonds. researchgate.net

Rhodium(I) carbonyl complexes containing 3-methylpyridine have been synthesized and their reactivity towards oxidative addition reactions investigated. core.ac.uk These complexes also showed catalytic activity in the carbonylation of methanol. core.ac.uk

The reaction of Co(NCS)2 with 4-ethylpyridine has been shown to yield three different compounds depending on the reaction conditions: a monomeric complex, a dimeric complex, and a coordination polymer. nih.gov In all these structures, the cobalt(II) ions are in a distorted octahedral coordination environment. nih.gov

Furthermore, the treatment of an osmium hexahydride complex with 3-methylpyridine leads to the formation of a tetrahydride derivative. acs.org This complex can then promote the deuteration of the pyridine ring. acs.org

Design and Characterization of Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. This compound and its isomers can act as ligands in the formation of such polymers.

A study on bimetallic coordination polymers with the general formula [Cd(II)L2][Au(CN)2]2, where L can be 4-ethylpyridine, revealed the formation of emissive materials. nih.gov The crystal structures of these compounds show the presence of aurophilic interactions. nih.gov

In another example, the reaction of Co(NCS)2 with 4-ethylpyridine under specific conditions leads to the formation of a one-dimensional coordination polymer, [Co(NCS)2(4-ethylpyridine)2]n. nih.gov In this polymer, the Co(II) centers are connected by bridging thiocyanato ligands. nih.gov

Hydrothermal synthesis using CuI, KI, and 2,5-dicarboxylpyridine in the presence of ethanol (B145695) resulted in a two-dimensional coordination polymer, [N-C2H5py][Cu3I4], where N-ethylpyridinium cations are templating the structure. osti.gov This indicates that in-situ reactions can lead to the formation of ethylpyridine derivatives that are then incorporated into coordination polymers. osti.gov

A two-dimensional coordination polymer has also been synthesized using a cadmium dithiocarbamate (B8719985) complex, where 3-methylpyridine molecules are incorporated as guest molecules within the channels of the structure. core.ac.uk

Role in Organometallic Chemistry

In organometallic chemistry, this compound can act as a ligand in complexes containing metal-carbon bonds. These complexes are often important as catalysts or intermediates in catalytic cycles.

The reaction of an osmium hexahydride complex with 3-methylpyridine results in the formation of an osmium tetrahydride complex containing the pyridine derivative as a ligand. acs.org This organometallic species is capable of promoting the H/D exchange between the methylpyridine and benzene-d6, demonstrating its catalytic activity in C-H activation. acs.org

While direct examples focusing solely on this compound in extensive organometallic studies are less common in the provided context, the behavior of related methylpyridines provides strong evidence for its potential role. The principles of coordination and reactivity observed for methylpyridines with organometallic fragments are generally applicable to this compound. The electronic and steric properties of the ethyl group will influence the stability and reactivity of the resulting organometallic complexes.

Advanced Analytical Methodologies for this compound

The accurate identification and quantification of this compound in various matrices rely on sophisticated analytical techniques. The development and optimization of these methods are crucial for ensuring the reliability of research findings and the quality of industrial processes where this compound is utilized.

Chromatographic Method Development and Optimization (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental to the separation and analysis of this compound from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been effectively employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

The development of HPLC methods for pyridine derivatives involves careful selection of stationary and mobile phases to achieve optimal separation. A study focused on optimizing the separation of several pyridine isomers, including this compound, utilized a reversed-phase HPLC approach. molnar-institute.com The experimental conditions were meticulously defined to ensure reliable peak tracking and resolution. molnar-institute.com Key parameters from a representative HPLC method are detailed below.

| Parameter | Condition |

| Mobile Phase | Water/acetonitrile mixture (50/50, v/v) with a gradient program |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Table 1: Exemplary HPLC method parameters for the analysis of this compound. molnar-institute.com |

Optimization strategies for such methods often involve the use of software like DryLab to simulate and predict separations under varying conditions, such as different gradient steepness and temperatures, to enhance resolution and accuracy. molnar-institute.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile compounds like this compound. In one analysis, this compound was identified with a retention time of 15.88 minutes. researchgate.net The optimization of GC-MS methods can involve selecting appropriate columns and detector settings (e.g., Selected Ion Monitoring, SIM, or Multiple Reaction Monitoring, MRM) to improve sensitivity and specificity. nih.gov The choice of extraction technique, such as solid-phase microextraction (SPME) or accelerated water sample preparation (AWASP), is also critical for sample cleanup and pre-concentration, especially in complex matrices. nih.govvscht.cz The Kovats retention index, a relative measure of retention time, is another important parameter in GC, with reported values for this compound being approximately 937 on a standard non-polar column and 1378 on a standard polar column. nih.gov

Spectroscopic Techniques for Structural Characterization (e.g., NMR, IR, Raman, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure. For this compound, various NMR techniques have been utilized. spectrabase.com

¹H NMR: Proton NMR spectra of this compound show characteristic signals for the ethyl group and the pyridine ring protons. In a chloroform-d (B32938) (CDCl₃) solvent, typical chemical shifts (δ) are observed around 8.4 ppm for the protons adjacent to the nitrogen atom, 7.47 ppm and 7.17 ppm for the other ring protons, 2.62 ppm for the methylene (B1212753) (-CH₂-) group, and 1.23 ppm for the methyl (-CH₃) group. chemicalbook.com

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. spectrabase.com

¹⁵N NMR: Nitrogen-15 NMR is used to probe the nitrogen atom within the pyridine ring. nih.govspectrabase.com

| Nucleus | Solvent | Chemical Shift (ppm) Assignments |

| ¹H | CDCl₃ | A: 8.459, B: 8.423, C: 7.475, D: 7.174, E: 2.623, F: 1.232 |

| ¹H | CDCl₃ | A: 8.44, B: 8.41, C: 7.46, D: 7.16, E: 2.617, F: 1.236 |

| Table 2: ¹H NMR Chemical Shifts for this compound in CDCl₃ at different instrument frequencies. chemicalbook.com |

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman are used to identify functional groups and confirm molecular structure. The spectra for this compound have been recorded in the 4000–100 cm⁻¹ region. nih.govsigmaaldrich.com These experimental spectra have been compared with harmonic vibrational frequencies calculated using theoretical methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with B3LYP functional and various basis sets (e.g., 6-31G(d,p) and 6-311++G(d,p)). nih.govsigmaaldrich.com This comparison between experimental and scaled theoretical data helps in the precise assignment of vibrational modes. nih.gov Different sampling techniques have been used to acquire IR data, including capillary cell (neat), Attenuated Total Reflectance (ATR), and vapor phase. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of approximately 107.15 g/mol . nih.govnist.gov The fragmentation pattern is characteristic of the molecule's structure. nist.govresearchgate.net The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which are crucial for its identification in GC-MS analyses. nih.govnist.gov

Development of Reference Standards for Analytical Applications

The availability of high-purity reference standards is a prerequisite for the accurate quantification and validation of analytical methods. Several chemical suppliers provide this compound as a reference standard for such purposes. lgcstandards.comsynthinkchemicals.comlgcstandards.com

These reference standards are essential for:

Analytical Method Development and Validation: They are used to establish calibration curves, determine linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). synzeal.comlgcstandards.com

Quality Control (QC): In industrial settings, reference standards are used to ensure that products meet specified purity and quality criteria. synzeal.com

Impurity Profiling: this compound can be used as a reference standard in the impurity profiling of pharmaceuticals, such as Niacin, to ensure compliance with regulatory limits. synthinkchemicals.comsynzeal.com

Suppliers of these standards, such as LGC Standards and SynZeal, typically provide a Certificate of Analysis (CoA) that details the characterization and purity of the compound, ensuring its suitability for regulatory applications like Abbreviated New Drug Application (ANDA) filings. lgcstandards.comsynzeal.com These standards are often produced under stringent quality management systems like ISO 17034 and ISO/IEC 17025 to guarantee their quality and traceability. lgcstandards.com

Environmental Chemistry and Biotransformation of 3 Ethylpyridine

Environmental Fate and Transport Mechanisms

The distribution and longevity of 3-ethylpyridine (B110496) in the environment are governed by its physical and chemical characteristics. Upon release, it is expected to be predominantly found in water, though some will partition to other environmental compartments. canada.ca

Persistence and Degradation Pathways in Environmental Compartments

Based on empirical data, this compound is considered persistent in air, water, soil, and sediment, indicating it does not degrade quickly in the environment. canada.ca While some low-boiling point alkylated pyridines show potential for more rapid biodegradation, the broader category of alkyl derivatives of pyridine (B92270), which includes this compound, is noted for its persistence. canada.ca

Atmospheric Chemistry and Ion-Mediated Processes

The atmospheric chemistry of pyridine and its derivatives, including this compound, is significant due to their role in the ionic composition of the troposphere. oberlin.edu These compounds have been identified as neutral precursors to some of the predominant positive ions observed at ground level. oberlin.edu The atmospheric lifetime of these neutral compounds is a key factor in their ability to participate in ion-forming chemical reactions. oberlin.edu Studies on the reaction of hydroxyl radicals (OH) with various ethylpyridine isomers have been conducted to understand their atmospheric degradation rates. oberlin.edu Peat burning has been identified as a potentially significant and previously underestimated source of pyridine and lower alkylpyridines, including 2-ethylpyridine (B127773), in the Earth's atmosphere. nih.gov

Microbial Degradation and Biotransformation Pathways

Microorganisms play a pivotal role in the breakdown of this compound in the environment. Several bacterial strains have been identified that can utilize this compound as a source of carbon and nitrogen.

Enzymatic Mechanisms of Alkylpyridine Biodegradation

The biodegradation of alkylpyridines can proceed through several initial reactions, including reduction of the aromatic ring, oxidation of the aromatic ring, or oxidation of the alkyl group. nih.gov In the case of this compound degradation by Gordonia nitida LE31, a novel pathway involving the cleavage of the C-2–C-3 bond of the pyridine ring has been identified. nih.govnih.govresearchgate.net This is supported by the detection of formic acid as a metabolite and the induction of levulinic aldehyde dehydrogenase and formamidase activities. nih.govresearchgate.net This mechanism differs from the previously reported pathway for 3-methylpyridine (B133936) degradation by a Pseudomonas sp., which involved oxidation of the methyl group. nih.gov

The degradation of ethylpyridines by other microorganisms, such as an Arthrobacter sp., has been shown to involve hydroxylation and reduction of the aromatic ring before cleavage. researchgate.net For instance, the transformation of 4-ethylpyridine (B106801) yielded 4-ethyl-2(1H)-pyridone and 4-ethyl-2-piperidone as products. researchgate.net

The table below summarizes the enzyme activities detected in Gordonia nitida LE31 grown on different substrates, highlighting the induction of enzymes involved in the degradation of this compound.

| Enzyme | Substrate | Activity (nmol/min/mg of protein) |

| Levulinic aldehyde dehydrogenase | 3-Methylpyridine | 15.6 |

| This compound | 12.3 | |

| Acetate | 3.1 | |

| Formamidase | 3-Methylpyridine | 45.2 |

| This compound | 38.9 | |

| Acetate | 10.5 | |

| Data adapted from a study on the degradation of 3-methylpyridine and this compound by Gordonia nitida LE31. nih.gov |

Novel Biotransformation Routes and Metabolite Identification

Research on the biodegradation of this compound has led to the identification of novel metabolites and degradation pathways. In a study on the degradation of the herbicide quinclorac (B55369) by Cellulosimicrobium cellulans strain D, this compound was identified as one of the degradation products, alongside 3-pyridylacetic acid. asm.orgnih.gov This finding suggests a previously unreported degradation pathway for quinclorac that results in the formation of this compound. asm.orgnih.gov

During the degradation of this compound by Gordonia nitida LE31, formic acid was identified as a transiently accumulated metabolite. nih.gov The detection of formic acid, along with the release of ammonium (B1175870) ions from the cleavage of the pyridine ring, provides strong evidence for a ring-cleavage mechanism. nih.gov Specifically, the data points towards a C-2–C-3 ring cleavage, which is a departure from other known alkylpyridine degradation pathways. nih.gov

The following table presents the mass spectral data for the metabolite identified during the degradation of this compound by Gordonia nitida LE31, confirming its identity as formic acid.

| Compound | m/z (% relative intensity) |

| Metabolite | 46 (M+, 100), 45 (11.3), 44 (28.7), 32 (31.6), 31 (15.3), 28 (100) |

| Formic Acid | 46 (M+, 100), 45 (10.8), 44 (27.5), 32 (30.1), 31 (14.9), 28 (98.7) |

| Data adapted from a study on the degradation of 3-methylpyridine and this compound by Gordonia nitida LE31. researchgate.net |

Q & A

Basic: What are the established methods for synthesizing 3-Ethylpyridine, and how can reaction conditions be optimized for laboratory-scale production?

Methodological Answer:

The synthesis of this compound typically involves alkylation of pyridine derivatives. A documented approach includes the prototropic reaction of 3-picoline, where alkylation is achieved under controlled temperature and catalytic conditions. Optimization parameters include:

- Catalyst selection : Acidic or basic catalysts influence yield and selectivity.

- Temperature : Reactions are often conducted between 160–166°C to balance kinetics and side reactions .

- Solvent systems : Polar aprotic solvents enhance solubility of intermediates.

Thermochemical studies by Morais et al. (2003) provide enthalpy and Gibbs free energy data to guide equilibrium adjustments .

Basic: How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- FT-IR/Raman spectroscopy : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and alkyl chain vibrations .

- Mass spectrometry (MS/MS) : Direct sampling MS/MS with multivariate calibration distinguishes isomers (e.g., 2-, 3-, and 4-Ethylpyridine) in mixtures .

- NMR : H NMR signals at δ 8.4–8.6 ppm (pyridine ring protons) and δ 1.2–2.5 ppm (ethyl group) confirm structure .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods due to inhalation risks (H333 hazard statement) .

- Waste disposal : Segregate organic waste and collaborate with certified treatment agencies to prevent environmental contamination .

- PPE : Nitrile gloves and goggles are mandatory; avoid skin contact (H313) .

Advanced: How does this compound interact with transition metals, and what factors influence the stability of its coordination complexes?

Methodological Answer:

this compound acts as a monodentate ligand via the pyridinic nitrogen. Key stability factors:

- Metal ion size/charge : Cu(II) forms octahedral complexes with distinct magnetic moments (e.g., μeff ~1.8 BM) .

- Counterion effects : Chloride vs. nitrate ions alter solubility and crystal packing, as shown in X-ray diffraction studies .

- pH : Protonation of the pyridine ring at low pH reduces ligand availability.

Advanced: How can researchers resolve contradictions in reported solubility data of this compound across different solvent systems?

Methodological Answer:

- Replicate conditions : Verify temperature (e.g., 25°C vs. 20°C) and solvent purity. Literature reports solubility in water as 2.52 mol/L at 25°C, but slight variations arise from hygroscopicity .

- Data triangulation : Combine experimental measurements (e.g., gravimetric analysis) with computational models (Hansen solubility parameters) .

- Critical review : Compare studies using identical purity standards (e.g., ≥98% assay) to minimize variability .

Advanced: What computational approaches are suitable for modeling the electronic structure of this compound and its derivatives?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict frontier orbitals (HOMO-LUMO gaps) and reactivity .

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., ethanol) to correlate with experimental solubility .

- QSPR models : Relate substituent effects (e.g., ethyl vs. methyl groups) to physicochemical properties like logP .

Basic: What are the key thermodynamic properties of this compound that influence its reactivity in organic synthesis?

Methodological Answer:

- Boiling point : 163–166°C necessitates reflux setups for high-temperature reactions .

- Density : 0.954 g/mL at 25°C affects solvent layering in biphasic systems .

- Enthalpy of formation : Reported as –82.3 kJ/mol, critical for exothermic reaction planning .

Advanced: How can multivariate calibration techniques improve the accuracy of quantifying this compound isomers in complex mixtures?

Methodological Answer:

- Partial Least Squares (PLS) regression : Deconvolute overlapping MS/MS signals from co-eluting isomers .

- Cross-validation : Use leave-one-out protocols to assess model robustness against matrix effects (e.g., biological samples) .

- Standardization : Include internal standards (e.g., deuterated analogs) to correct for ionization efficiency variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.